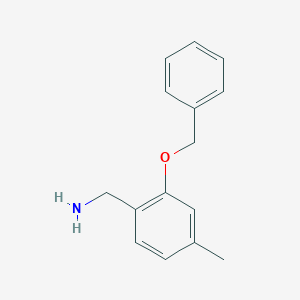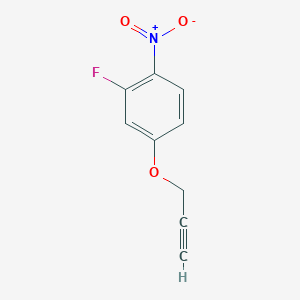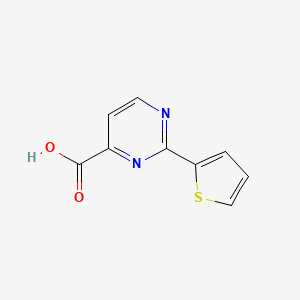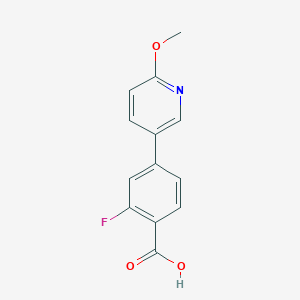 (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacétique CAS No. 1158206-46-2"
>
(5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacétique CAS No. 1158206-46-2"
>
Acide (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacétique
Vue d'ensemble
Description
The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .
Synthesis Analysis
The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives has been reported . All the new compounds’ structures were elucidated by elemental analyses, IR, 1H NMR, 13C NMR, and MS spectral data .
Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .
Chemical Reactions Analysis
1,3,4-Thiadiazole has shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .
Applications De Recherche Scientifique
Activité antimicrobienne
Le squelette 1,3,4-thiadiazole est connu pour ses propriétés antimicrobiennes. Des composés ayant cette structure ont montré une activité contre une variété de souches bactériennes, y compris les bactéries Gram-positives et Gram-négatives . Il est plausible que l’acide (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacétique puisse être exploré pour son utilisation potentielle comme agent antimicrobien.
Activité anticonvulsivante
Des dérivés du 1,3,4-thiadiazole ont été évalués pour leurs activités anticonvulsivantes. Ces composés se sont montrés prometteurs dans des modèles tels que le modèle PTZ (pentylène tétrazole) utilisé pour induire des crises . Le composé spécifique en question peut également faire l’objet de recherches pour son efficacité dans le contrôle des crises.
Activités relaxantes musculaires
En plus des propriétés anticonvulsivantes, certains dérivés du 1,3,4-thiadiazole ont été associés à des effets relaxants musculaires . Cela suggère une application potentielle dans les conditions nécessitant une relaxation musculaire.
Activité anticancéreuse
Il existe des preuves que certains dérivés du 1,3,4-thiadiazole possèdent des propriétés cytotoxiques et pourraient être efficaces contre diverses lignées cellulaires cancéreuses . La recherche sur l’acide (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacétique pourrait révéler des applications anticancéreuses.
Synthèse de nouveaux dérivés
La partie 1,3,4-thiadiazole sert de structure de base pour la synthèse de nouveaux dérivés présentant des bioactivités potentielles. Le composé en question pourrait être utilisé comme précurseur ou intermédiaire dans la synthèse de nouvelles molécules présentant des actions biologiques diverses .
Bioactivités des dérivés de glucosides
Des recherches ont été menées sur de nouveaux dérivés de glucosides du 1,3,4-thiadiazole qui présentent diverses bioactivités . Cela indique une voie de recherche où l’acide (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacétique pourrait être conjugué à des portions de sucre pour explorer sa bioactivité.
Mécanisme D'action
Safety and Hazards
The compound named {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4chlorophenyl)-4,5-dihydropyridine-3(2H)-one} showed promising cytotoxic activity against MCF7 cancer cell with an IC50 value of 0.084 ± 0.020 mmol L-1 and against A549 cancer cell with IC50 value of 0.034 ± 0.008 mmol L-1, compared with cisplatin .
Orientations Futures
The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives and investigation of their anticancer activities were the aims of this work . This suggests that future research could focus on synthesizing new derivatives and investigating their potential biological activities.
Propriétés
IUPAC Name |
2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-3(2)5-9-10-7(14-5)8-4(11)6(12)13/h3H,1-2H3,(H,12,13)(H,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTPEZHSRIRMAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine](/img/structure/B1398989.png)



![3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1398996.png)


![N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1399003.png)


![4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1399006.png)
amine](/img/structure/B1399009.png)
![N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1399010.png)